An In-Depth Technical Guide to Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
An In-Depth Technical Guide to Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate, with CAS number 887352-80-9, is a fluorinated amino acid derivative. The introduction of fluorine into amino acid scaffolds is a pivotal strategy in medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and altered electronic properties.[1] This guide provides a comprehensive overview of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate, including its physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and a discussion of its potential applications in research and drug discovery. The presence of the dibenzylamino group offers a bulky, lipophilic moiety that can influence the molecule's interaction with biological targets, while the benzyl ester provides a readily cleavable protecting group.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 887352-80-9 | |
| Molecular Formula | C₂₄H₂₄FNO₂ | |
| Molecular Weight | 377.45 g/mol | |
| Appearance | Brown Oil | |
| Boiling Point (Predicted) | 488.3±45.0 °C | |
| Density (Predicted) | 1.156±0.06 g/cm³ | |
| XLogP3 | 5 | |
| Topological Polar Surface Area | 29.5 Ų | |
| Solubility | Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol |
Synthesis Protocol
The synthesis of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate can be logically approached through a two-step process starting from the readily available amino acid, L-serine. The first step involves the exhaustive benzylation of L-serine to form the precursor, 2-N,N-Dibenzyl Serine Benzyl Ester. The subsequent step is a deoxofluorination reaction to replace the hydroxyl group with fluorine.
Part 1: Synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester (CAS 82770-40-9)
This initial step aims to protect both the amino and carboxylic acid functionalities of serine with benzyl groups. The hydroxyl group remains for the subsequent fluorination step.
Reaction Scheme:
Caption: Synthesis of the precursor, 2-N,N-Dibenzyl Serine Benzyl Ester.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-serine (1 equivalent) and potassium carbonate (excess, e.g., 5 equivalents) in water.
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Addition of Benzylating Agent: To the stirred suspension, add an excess of benzyl bromide (e.g., 4-5 equivalents).
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Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
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Workup: After cooling to room temperature, extract the aqueous mixture with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Excess Benzyl Bromide and Base: Using an excess of both the alkylating agent and the base ensures the complete benzylation of both the amino and carboxylic acid groups. Potassium carbonate is a suitable base for this transformation.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reactions to proceed at a reasonable rate.
Part 2: Deoxofluorination to Yield Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
This crucial step involves the replacement of the primary hydroxyl group of the serine derivative with a fluorine atom. Deoxofluorinating agents such as Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are well-suited for this transformation.[2]
Reaction Scheme:
Caption: Deoxofluorination of the precursor to yield the final product.
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-N,N-Dibenzyl Serine Benzyl Ester (1 equivalent) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Fluorinating Agent: Slowly add a solution of DAST or Deoxo-Fluor (1.1-1.5 equivalents) in anhydrous DCM to the cooled solution.
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Reaction: Stir the reaction mixture at -78 °C for a period of time (e.g., 1 hour) and then allow it to slowly warm to room temperature. Continue stirring at room temperature until the reaction is complete (monitor by TLC).
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Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Anhydrous and Inert Conditions: Deoxofluorinating reagents are sensitive to moisture. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent decomposition of the reagent and unwanted side reactions.
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Low-Temperature Start: The reaction is initiated at a low temperature (-78 °C) to control the exothermic reaction and minimize the formation of byproducts.
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Careful Quenching: The quenching step with a weak base like sodium bicarbonate is necessary to neutralize the acidic byproducts formed during the reaction.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three benzyl groups, the benzylic protons of the N-benzyl and O-benzyl groups, and the protons of the propanoate backbone. The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns (doublets or doublet of doublets).
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¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence of the fluorine atom and can be used to assess the purity of the compound.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the ester carbonyl group (C=O stretch, typically around 1740 cm⁻¹), the C-F bond (around 1000-1100 cm⁻¹), and the aromatic C-H and C=C bonds.
Potential Applications and Future Directions
While specific biological activities for Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate are not extensively documented in publicly available literature, its structural features suggest several potential areas of application in drug discovery and chemical biology.
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Building Block for Peptidomimetics: As a fluorinated amino acid derivative, it can be incorporated into peptide sequences to enhance their stability against enzymatic degradation and to modulate their conformational properties.[1] The bulky dibenzylamino group could also serve as a tool to probe steric interactions in receptor binding pockets.
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Tracer in Metabolic Studies: The isotopically labeled version of this compound is commercially available and can be used as a tracer in metabolic studies or as an internal standard for quantitative analysis by NMR or mass spectrometry.[3]
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Antimicrobial or Anticancer Research: Many fluorinated organic molecules exhibit interesting biological activities. It is plausible that this compound or its derivatives could be investigated for antimicrobial or anticancer properties, a common theme for novel fluorinated compounds.
Further research is warranted to explore the biological profile of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate. Screening this compound in various biological assays could uncover novel therapeutic applications.
Handling and Storage
Safety Precautions:
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Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate is expected to be an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
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Work in a well-ventilated fume hood, especially when handling the volatile solvents and the fluorinating agent during synthesis.
Storage:
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Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
References
- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride, a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44.
- Soloshonok, V. A. (2006). Asymmetric synthesis of β-fluoro-α-amino acids. Journal of Fluorine Chemistry, 127(1), 12-25.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Qiu, X. L., & Qing, F. L. (2004). Recent advances in the synthesis of fluorinated amino acids. Tetrahedron, 60(33), 7045-7091.
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Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]
- Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein synthesis and utility in protein design. Accounts of chemical research, 45(2), 192-202.
